Bicyclo[1.1.1]pentane-1-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[1.1.1]pentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c7-4-6-1-5(2-6)3-6/h5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUMEYPKBXRHIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126332-44-3 | |
| Record name | Bicyclo[1.1.1]pentane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Mechanisms and Transformational Chemistry of Bicyclo 1.1.1 Pentane Derivatives
Elucidation of Radical-Mediated Reaction Pathways
Radical-mediated reactions are among the most common and efficient methods for the functionalization of [1.1.1]propellane, largely due to the favorable kinetics of radical addition to the strained central bond. acs.org These reactions typically proceed through the formation of a kinetically stable bicyclo[1.1.1]pentyl radical intermediate, which can then be trapped by various reagents. rhhz.net
The ring-opening of [1.1.1]propellane by radical intermediates is a cornerstone of BCP synthesis. The process is initiated by the addition of a radical species to the central C1-C3 bond of the propellane. This addition is not merely driven by the release of ring strain; theoretical studies suggest that the reaction also benefits from transition state stabilization through the delocalization of electron density from the breaking C-C bond onto the bridging carbon atoms. acs.org
Upon addition of the radical, a bridgehead BCP radical is formed. rhhz.net This intermediate is a key species that can undergo several subsequent reactions, such as atom transfer or addition to a radical trap. escholarship.org For instance, in the presence of a suitable trapping agent, 1,3-disubstituted BCPs can be synthesized. One notable example is the dual-catalysis system employing an iridium photocatalyst and a copper catalyst for the C,N-difunctionalization of [1.1.1]propellane. In this system, an alkyl radical, generated from the reduction of an iodonium (B1229267) carboxylate by the excited iridium catalyst, adds to the propellane to form the bridgehead BCP radical. This radical is then trapped in a copper-mediated step to yield the final product. acs.org
It has been proposed that the ground state of [1.1.1]propellane is stabilized by σ–π-delocalization, which involves the partial population of the C1–C3 σ-antibonding orbital. This delocalization creates a moldable electron density that allows the molecule to react with a wide range of radical species. escholarship.org
The bicyclo[1.1.1]pentyl radical is a remarkably stable radical species, which contributes to the prevalence of radical-mediated functionalization reactions. The stability of this radical allows it to persist in solution long enough to be trapped, even by less reactive species. This stability is a key factor in preventing undesired side reactions, such as oligomerization, which can occur if the radical is not efficiently trapped. rhhz.net
Kinetic studies of related bicyclic radicals have provided insights into the factors governing their stability and reactivity. For instance, the rearrangement of the bicyclo[1.1.1]pentan-1-ylmethyl radical has been studied, revealing an unusually low activation barrier for its ring-opening. This rapid rearrangement is attributed to the relief of ring strain.
Computational studies using Density Functional Theory (DFT) have been employed to investigate the pathways of radical additions to [1.1.1]propellane. These studies have been crucial in understanding the energetics of the reaction and the factors that influence the stability of the resulting BCP radical. rsc.orgnih.gov Solvent effects have been found to have a smaller impact on radical reactivity compared to anionic and cationic reactions. rsc.orgnih.gov
| Radical Species | Activation Energy (kcal mol⁻¹) | Pre-exponential Factor | Methodology |
|---|---|---|---|
| Bicyclo[1.1.1]pentan-1-ylmethyl radical | 7.1 ± 1.2 | 12.3 ± 1.5 | EPR spectroscopy |
| Bicyclo[2.1.1]hexan-1-ylmethyl radical | 9.3 ± 0.5 | 12.0 ± 1.0 | EPR spectroscopy and tributyltin hydride reduction |
Hydrogen Atom Transfer (HAT) has emerged as a powerful strategy for the functionalization of BCPs, particularly for the synthesis of α-quaternary BCPs. This approach often involves the combination of photoredox catalysis with a HAT catalyst. For example, the use of an organic photocatalyst in conjunction with a bulky thiol as a hydrogen atom source has been shown to be effective. nih.gov
In a typical HAT-based functionalization, a radical is generated and adds to [1.1.1]propellane to form the bridgehead BCP radical. This radical then participates in a HAT process to generate the final product. This methodology has been successfully applied to the functionalization of complex molecules, demonstrating its utility in late-stage functionalization. nih.gov
Furthermore, direct functionalization of the strong C-H bonds at the bridge positions of the BCP core represents a significant challenge due to their high bond dissociation energies. However, strategies involving radical C-H abstraction under mild, visible-light conditions are being developed to overcome this hurdle. princeton.edu These methods aim to create synthetic linchpins with orthogonal functional handles at the bridgehead and bridge positions, allowing for modular and expedient access to diverse 2-substituted BCPs. princeton.edu
Detailed Analysis of Ionic and Concerted Reaction Mechanisms
While radical pathways are prevalent, the ring-opening of [1.1.1]propellane can also proceed through ionic mechanisms, involving either anionic or cationic intermediates. These pathways offer alternative routes to functionalized BCPs, although they often face different challenges compared to their radical counterparts. Concerted mechanisms, while less common for [1.1.1]propellane itself, have been observed in the reactions of related strained bicyclic systems.
The reactivity of [1.1.1]propellane with anions, radicals, and cations can be understood through the concept of σ–π-delocalization. Reactions with anions and radicals are facilitated by an increased delocalization of electron density over the propellane cage during the addition. In contrast, reactions with cations involve charge transfer that relieves repulsion within the cage. escholarship.org
Anionic additions to [1.1.1]propellane are a viable method for creating BCPs, often involving the use of highly reactive organometallics. acs.org These reactions can be followed by protic quenching to yield terminal BCPs or by further reaction to produce disubstituted BCPs. acs.org However, these reactions can require harsh conditions. acs.org A notable example of a milder anionic ring-opening is the addition of 2-azaallyl anions to [1.1.1]propellane at room temperature to form benzylamine-substituted BCPs. rhhz.netacs.org
Cationic activation of [1.1.1]propellane has been a significant challenge due to the propensity of BCP cations to undergo facile decomposition. nih.gov This has limited the application of this strategy. However, recent work has shown that the electrophilic activation of [1.1.1]propellane within a halogen bond complex can enable its reaction with electron-neutral nucleophiles like anilines and azoles. nih.gov Computational analysis suggests that the halogen bonding interaction promotes nucleophilic attack while maintaining the stability of the BCP cage. nih.gov
Concerted reaction mechanisms, where bond breaking and bond formation occur simultaneously, have been studied in related strained systems like bicyclo[1.1.0]butanes (BCBs). For instance, the ene reactions of BCBs with cyclopropenes and arynes are proposed to proceed through a concerted but highly asynchronous pathway. nih.gov Similarly, the difunctionalization of bicyclo[1.1.0]butyl boronate complexes with electrophiles is suggested to operate through either a concerted or a stepwise mechanism depending on the specific reactants. bris.ac.uk
Functionalization at Specific Bicyclo[1.1.1]pentane Positions
The ability to selectively functionalize specific positions on the BCP core is crucial for its application as a bioisostere and in materials science. While bridgehead functionalization is well-established, the functionalization of the bridge positions remains a more challenging and emerging area of research. researchgate.net
The bridgehead positions of the BCP core are the most readily functionalized, primarily through the ring-opening of [1.1.1]propellane. researchgate.net A wide array of substituents can be introduced at these positions using radical and anionic addition reactions. nih.gov
One common strategy involves the generation of a bridgehead BCP radical, which is then trapped by a suitable reagent. This approach has been used to install a variety of functional groups, including halogens, and carbon- and heteroatom-based substituents. acs.org For example, photoredox-catalyzed methods have been developed for the atom transfer radical addition of alkyl, aryl, and heteroaryl halides to [1.1.1]propellane in high yields and with excellent functional group tolerance. nih.gov
Another powerful strategy for bridgehead functionalization is the use of organometallic reagents. For instance, Negishi cross-coupling of bridgehead BCP organozinc reagents and iron-catalyzed Kumada cross-coupling of bridgehead BCP iodides with Grignard reagents have been successfully employed. acs.orgnih.gov
The generation of bridgehead BCP anions via lithium-halogen exchange from BCP iodides is another key method. researchgate.net These anions can then react with a variety of electrophiles to introduce diverse functionalities at the bridgehead position. researchgate.net
More recently, programmable bis-functionalization strategies have been developed for the late-stage sequential derivatization of BCP bis-boronates. nih.gov This approach takes advantage of the chemoselectivity of the BCP bis-boronates, allowing for the selective activation and functionalization of the bridgehead boronic pinacol (B44631) ester while leaving the bridge boronic ester intact for subsequent reactions. nih.gov This enables access to previously unexplored chemical space, including C1,C2-disubstituted and C1,C2,C3-trisubstituted BCPs. nih.gov
| Strategy | Key Intermediate | Typical Reagents | Resulting Functional Group |
|---|---|---|---|
| Radical Addition-Trapping | Bridgehead BCP radical | Alkyl/aryl halides, radical traps | Alkyl, aryl, halogen, etc. |
| Anionic Addition-Quenching | Bridgehead BCP anion | Organolithiums, Grignard reagents | Alkyl, aryl, etc. |
| Cross-Coupling Reactions | Bridgehead BCP-metal | Organozinc, Grignard reagents | Aryl, heteroaryl |
| Lithium-Halogen Exchange | Bridgehead BCP anion | t-BuLi, electrophiles | Various electrophilic groups |
| Boronate Functionalization | BCP bis-boronates | Various coupling partners | Sequential and diverse functionalization |
Bridge (C2) Functionalization Methodologies
Functionalization of the bridge (C2) position of bicyclo[1.1.1]pentane derivatives is a key strategy for creating molecular scaffolds that can mimic ortho- and meta-substituted arenes, thereby offering new vectors for drug discovery. researchgate.netchemrxiv.org While bridgehead (C1 and C3) functionalization is well-established, methodologies for selective C2 modification are more nascent, particularly for substrates bearing electron-withdrawing groups like the nitrile in Bicyclo[1.1.1]pentane-1-carbonitrile. The presence of the nitrile group is expected to significantly influence the reactivity of the C2 position, primarily by increasing the acidity of the C-H bonds at the bridge carbons.
Decarboxylative Transformations
Decarboxylative cross-coupling reactions have emerged as a powerful tool for the formation of C-C bonds, utilizing carboxylic acids as readily available starting materials. For BCP derivatives, this approach typically involves the generation of a BCP radical from a redox-active ester of a BCP carboxylic acid. Nickel-catalyzed decarboxylative cross-coupling of BCP redox-active esters with (hetero)aryl bromides has been successfully demonstrated. nih.govberkeley.edu This method, activated by a photoactive electron donor-acceptor (EDA) complex, avoids the need for pre-formed organometallic reagents. nih.gov
While direct examples using a C2-carboxylic acid on a BCP core already bearing a C1-nitrile are not prevalent in the literature, the general mechanism provides a basis for predicting the reactivity of such a substrate. The reaction proceeds through the formation of a BCP radical, which then engages in a cross-coupling cycle. For a hypothetical precursor like 3-cyanobicyclo[1.1.1]pentane-2-carboxylic acid, a similar decarboxylative pathway could be envisioned to generate a C2-functionalized BCP. The electron-withdrawing nitrile group would likely influence the stability and reactivity of the intermediate BCP radical.
Baran and coworkers have demonstrated decarboxylative reactions at the bridge positions of BCP derivatives, providing a foundation for such transformations. chemrxiv.org Furthermore, a decarboxylative Minisci-type heteroarylation has been developed for BCP bridge carboxylic acids, directly coupling them with heteroarenes under hypervalent iodine activation. chemrxiv.org This photocatalyst-free process could potentially be applied to a nitrile-substituted BCP-2-carboxylic acid.
Table 1: Examples of Decarboxylative Cross-Coupling of BCP Derivatives This table presents data for related BCP derivatives to infer the potential reactivity of this compound precursors.
| BCP Precursor | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |
| BCP-1-carboxylic acid (as redox-active ester) | 4-Bromobenzonitrile | Ni(glyme)Cl2, 4,4'-di-tert-butyl-2,2'-bipyridine, Hantzsch ester, light | 1-(4-cyanophenyl)bicyclo[1.1.1]pentane | 75 | nih.gov |
| BCP-1-carboxylic acid (as redox-active ester) | 4-Bromophenyl methyl sulfone | Ni(glyme)Cl2, 4,4'-di-tert-butyl-2,2'-bipyridine, Hantzsch ester, light | 1-(4-(methylsulfonyl)phenyl)bicyclo[1.1.1]pentane | 82 | nih.gov |
| BCP-2-carboxylic acid derivative | Lepidine | Phenyliodine bis(trifluoroacetate) (PIFA), light | 2-(Lepidyl)bicyclo[1.1.1]pentane derivative | Moderate | chemrxiv.org |
Cross-Coupling and Heteroarylation Reactions
Direct cross-coupling and heteroarylation at the C2 position of a pre-functionalized this compound would be a powerful method for diversification. Methodologies for such transformations often rely on the installation of a handle, such as a halogen or a boron-containing group, at the C2 position.
Recent advances have enabled the programmable and sequential functionalization of BCP bis-boronates, where the differential reactivity of boronic esters at the bridgehead (C3) and bridge (C2) positions is exploited. nih.gov This strategy allows for selective functionalization of the C3-boronic pinacol ester (Bpin) while leaving the C2-Bpin intact for subsequent reactions. This approach could theoretically be adapted to a BCP core bearing a C1-nitrile and C2/C3-boronates, allowing for late-stage C2 functionalization.
Furthermore, direct heteroarylation of BCPs has been achieved. While many examples focus on the bridgehead positions, strategies for C2-heteroarylation are emerging. As mentioned, the decarboxylative Minisci heteroarylation provides a route to C2-heteroarylated BCPs. chemrxiv.org The electronic nature of the nitrile group in this compound would be a critical factor in such reactions, potentially influencing the regioselectivity and efficiency of the heteroarylation.
C-H Activation and Functionalization
Direct C-H activation is a highly desirable and atom-economical strategy for introducing functionality. For BCPs, the C-H bonds at the bridge positions are generally stronger and less reactive than those at the bridgehead positions. However, the presence of the electron-withdrawing nitrile group at C1 in this compound is expected to acidify the adjacent C2-H bonds, making them more susceptible to activation.
Studies on the palladium-mediated directed C(2)-H functionalization of BCPs have shown that with appropriate directing groups, cyclometalation at the C2 position is feasible. researchgate.net While initial attempts with certain directing groups were unsuccessful, the use of a pyridine (B92270) N-oxide directing group or specific solvent conditions enabled the formation of stable BCP palladacycles, which could then be functionalized. researchgate.net For this compound, a directing group would need to be installed at a position that facilitates C2-H activation.
Enantioselective C-H functionalization of BCPs has been achieved using chiral dirhodium catalysts, which mediate the insertion of donor/acceptor carbenes into tertiary C-H bonds. researchgate.net While this has been demonstrated for bridgehead C-H bonds, the principle could potentially be extended to the activated C2-H bonds of this compound if a suitable catalytic system is developed. The inherent symmetry of the three bridge positions in a monosubstituted BCP presents a challenge for regioselectivity in C-H activation without a directing group.
Investigating Selectivity in Bicyclo[1.1.1]pentane Reactions
Selectivity is a critical aspect of the functionalization of complex molecules like substituted BCPs. The rigid, three-dimensional structure of the BCP core gives rise to interesting challenges and opportunities in controlling regioselectivity, diastereoselectivity, and enantioselectivity.
Regioselectivity in Multi-functionalization
Achieving regioselectivity in the multi-functionalization of this compound is a significant synthetic challenge. With one bridgehead position occupied by a nitrile group, the remaining two bridgehead and three bridge positions are available for further substitution.
In the absence of a directing group, the electronic properties of the nitrile substituent would play a key role. The electron-withdrawing nature of the nitrile group deactivates the bridgehead positions towards electrophilic attack and may influence the regioselectivity of radical additions. For C-H activation, the three equivalent bridge (C2) positions would be electronically activated, but achieving selective mono-functionalization over di- or tri-functionalization would be challenging without careful control of reaction conditions.
The use of directing groups is a powerful strategy to control regioselectivity. As demonstrated in palladium-catalyzed C-H activation, a directing group can precisely guide a metal catalyst to a specific C-H bond. researchgate.net For this compound, a directing group could be incorporated into a second substituent to control the position of a third functionalization.
The programmable functionalization of BCP bis-boronates showcases how differential reactivity can be used to achieve regioselectivity. By tuning the reaction conditions, one can selectively react at either the bridgehead or the bridge position, providing a powerful tool for the synthesis of multi-substituted BCPs. nih.gov
Diastereoselectivity and Enantioselectivity Control
When a chiral center is introduced into a BCP derivative, controlling the stereochemical outcome is crucial. The rigid framework of the BCP core can lead to high levels of diastereoselectivity in reactions at adjacent positions.
Enantioselective synthesis of BCPs has been achieved through various methods. One approach involves the asymmetric functionalization of a prochiral BCP derivative. For example, enantioselective C-H functionalization using chiral catalysts can introduce a stereocenter with high enantiomeric excess. researchgate.net
Another strategy is the use of chiral auxiliaries to direct the stereochemical course of a reaction. While this often requires additional synthetic steps for attachment and removal of the auxiliary, it can be a highly effective method for establishing stereocenters.
Catalytic asymmetric methods are particularly attractive. Enantioselective multicomponent coupling reactions involving [1.1.1]propellane, a Grignard reagent, and an allylic phosphate (B84403) have been developed to produce α-chiral 1,3-difunctionalized BCPs with excellent levels of regio- and enantioselectivity. nih.gov This method relies on an asymmetric N-heterocyclic carbene (NHC)-catalyzed allylic substitution. While this example builds the BCP core and introduces chirality simultaneously, similar principles of asymmetric catalysis could be applied to the functionalization of a pre-existing, prochiral this compound derivative.
Table 2: Examples of Enantioselective Reactions of BCP Derivatives This table presents data for related BCP derivatives to infer the potential for stereocontrolled reactions on this compound.
| BCP Substrate/Precursor | Reaction Type | Chiral Catalyst/Reagent | Product | Enantiomeric Excess (%) | Reference |
| 1-Phenylbicyclo[1.1.1]pentane | C-H Insertion | Chiral Dirhodium Complex | Chiral substituted BCP | High | researchgate.net |
| [1.1.1]Propellane | Multicomponent Coupling | Chiral N-Heterocyclic Carbene | α-Chiral 1,3-difunctionalized BCP | up to 98:2 er | nih.gov |
Theoretical and Computational Chemistry of Bicyclo 1.1.1 Pentane Systems
Quantitative Assessment of Strain Energy and its Influence on Reactivity
Bicyclo[1.1.1]pentane is a highly strained molecule, a characteristic that profoundly influences its chemical behavior. The strain energy of the parent hydrocarbon is quantitatively assessed to be in the range of 65 to 68 kcal/mol. researchgate.netnih.gov This high degree of strain is comparable to that of two cyclopropane (B1198618) rings. nih.gov Despite this significant strain, BCPs are generally kinetically stable, showing thermal stability up to approximately 300°C. nih.gov
The high strain energy is a critical factor in the synthesis of BCP derivatives, which often proceed through the ring-opening of the even more strained precursor, [1.1.1]propellane. nih.govacs.org While it is often termed a "strain-release" process, the reactivity of [1.1.1]propellane is not solely driven by the release of its ~100 kcal/mol of strain energy. rsc.org Computational studies suggest that transition state stabilization through electron density delocalization plays a crucial role. nih.govacs.org The introduction of substituents, such as a nitrile group at the bridgehead position, can modulate the strain and reactivity, although the fundamental stability of the cage structure is typically maintained. A computational investigation into the heats of formation of various BCP derivatives indicated that the introduction of a trigonal center does not increase the strain as much as might be anticipated. proquest.com This is attributed to a lessening of the repulsive interaction between the bridgehead carbons (C1 and C3) as their distance increases, which counteracts the increased angle strain at the trigonal carbon. proquest.com
| Compound | Strain Energy (kcal/mol) | Reference |
|---|---|---|
| Cyclopropane | 27.5 | nih.gov |
| Bicyclo[1.1.0]butane | 64-66 | nih.gov |
| Bicyclo[1.1.1]pentane | 65-68 | researchgate.netnih.gov |
| [1.1.1]Propellane | ~100 | rsc.org |
Orbital Hybridization, Bonding Characteristics, and Electronic Structure Analysis
The bonding in BCP systems is unconventional due to the geometric constraints of the cage structure. The hybridization of the orbitals at the bridgehead and bridge carbons deviates significantly from the ideal sp³ hybridization. Analysis of ¹J C-H coupling constants and computational calculations have established the hybridization of orbitals used for substituent bonding as sp²·⁰ for the bridgehead carbons and sp²·⁵ for the bridge carbons in the parent hydrocarbon. nih.gov For bridgehead amines, such as Bicyclo[1.1.1]pentan-1-amine, the C-N bond is formed from a carbon orbital with 34% s-character, approaching sp² hybridization. nih.govresearchgate.net
This unique hybridization impacts the electronic properties and reactivity. Despite the high s-character, which might suggest lower nucleophilicity, bridgehead amines are predicted to be significantly more nucleophilic than aniline. nih.govresearchgate.net The central C1-C3 interaction in BCP is also a subject of computational study. While there is no formal bond, analyses using orbital forces suggest a weak bonding interaction of about 15-20 kcal/mol exists between the bridgehead carbons, arising from π-type interactions despite a strong σ-type repulsion. researchgate.netchemrxiv.org
The electronic structure of BCP's precursor, [1.1.1]propellane, is often described in terms of σ–π-delocalization, which helps to rationalize its diverse reactivity with electrophiles, nucleophiles, and radicals. rsc.org This delocalization model proposes that electron density from the breaking C1-C3 bond is stabilized by delocalization onto the bridging carbons in the transition state. nih.govacs.org Molecular electrostatic potential (MEP) maps of BCP derivatives show how substituents influence the electron density distribution across the scaffold. nih.gov For instance, in diiodo-BCP, an electron-deficient region, or σ-hole, is observed on the outer surface of the iodine atoms, which can direct non-covalent interactions. nih.gov
Conformational Landscape and Dynamic Behavior of BCP Scaffolds
A defining characteristic of the bicyclo[1.1.1]pentane scaffold is its rigidity. nih.gov It is often employed in drug design as a rigid linker or spacer to orient functional groups in a precise three-dimensional arrangement, a strategy often termed "escaping from flatland". nih.govacs.org This rigidity has been assessed and compared to other bioisosteres, like benzene (B151609) and cubane (B1203433), using molecular dynamics simulations and crystallographic data. nih.gov While a benzene ring exhibits more dihedral flexibility, the BCP core itself is significantly more rigid. nih.gov
The conformational landscape of the BCP core is exceptionally simple, lacking the multiple conformations seen in more flexible aliphatic rings. The primary dynamic behavior involves the rotation of substituents attached to the bridgehead positions. nih.gov This combination of a rigid core with rotational flexibility for its substituents is a key feature exploited in its application as a bioisostere for para-substituted benzene rings. acs.orgacs.org For example, in a crystal structure of 1,3-bis(4-iodophenyl)bicyclo[1.1.1]pentane, the two aryl rings on opposite sides of the BCP unit are inclined at a significant angle, highlighting this property. nih.gov
Application of Computational Methods to Predict BCP Reactivity and Stereocontrol
Computational chemistry is a powerful tool for understanding and predicting the reactivity and stereochemical outcomes of reactions involving the BCP core.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) has been widely applied to elucidate the mechanisms of reactions involving BCPs and their precursors. DFT calculations have been used to study the addition of radicals to [1.1.1]propellane, providing insights into the energetics of the formation of the BCP scaffold. nih.gov For instance, computational analysis of the reaction of a triplet carbene with a bicyclo[1.1.0]butane to form a 2-substituted BCP showed the importance of a phenyl substituent in stabilizing the radical intermediate, which is crucial for the formation of the final product. chemrxiv.org
DFT has also been employed to understand the stereocontrol in reactions involving BCPs. In the enantioselective C-H activation of BCPs, computational studies revealed that the developing positive charge in the transition state can be stabilized across the entire BCP framework, explaining the observed selectivity for the tertiary C-H bond at the bridge. springernature.com Furthermore, DFT calculations have been used to investigate the electronic and thermodynamic properties of BCP-containing drug analogues, providing a theoretical basis for their improved physicochemical properties. researchgate.net
Molecular Dynamics Simulations of BCP-Containing Systems
Molecular dynamics (MD) simulations are instrumental in studying the dynamic behavior and interactions of BCP-containing molecules in larger systems, such as in biological environments. researchgate.net MD simulations have been used to assess the rigidity of the BCP scaffold compared to benzene, confirming its utility as a rigid bioisostere. nih.gov
In drug design, MD simulations help to understand how replacing a phenyl ring with a BCP moiety affects the interaction of a drug candidate with its protein target. researchgate.net For example, in the design of atorvastatin (B1662188) analogues, MD simulations were performed on derivatives with the best docking scores to analyze the ligand-protein interactions over time and calculate binding free energies using methods like MM-GBSA. researchgate.net Similarly, when a BCP moiety was used as a phenyl replacement in an LpPLA₂ inhibitor, molecular modeling and subsequent X-ray crystallography confirmed that the BCP analogue adopted a similar binding mode to the original inhibitor, validating the computational predictions. nih.gov These simulations provide crucial insights into how the rigid and three-dimensional nature of the BCP scaffold can be harnessed to improve the pharmacokinetic profiles of drug candidates. nih.gov
Role of Bicyclo 1.1.1 Pentane Frameworks in Advanced Chemical Design
BCPs as Rigid, Three-Dimensional Building Blocks for Chemical Libraries
Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial building blocks in the generation of chemical libraries, primarily due to their rigid, three-dimensional structure. thieme-connect.comdigitellinc.comnih.govresearchgate.netlboro.ac.uk This framework serves as a non-classical, non-aromatic bioisostere, offering a saturated scaffold that can significantly enhance the three-dimensionality of drug-like compounds. nih.gov The use of BCPs allows chemists to "escape from flatland," a concept in medicinal chemistry that advocates for moving away from planar, aromatic structures to improve pharmacological profiles. lboro.ac.uknih.gov The development of scalable synthetic methods, particularly those utilizing [1.1.1]propellane as a precursor, has enabled the creation of large libraries with diverse functionalities, making BCPs more accessible for drug discovery programs. researchgate.netnih.govtum.de This accessibility is critical for exploring new chemical space and intellectual property, as BCP derivatives can provide novel vectors for ligand-target interactions. nih.gov
Design Principles for Modulating Molecular Geometry and Shape
The primary design principle behind the use of BCPs is their function as a rigid, linear spacer that mimics the geometry of other common chemical motifs. researchgate.netacs.org Specifically, 1,3-disubstituted BCPs act as effective bioisosteres for para-substituted benzene (B151609) rings, replicating the 180° exit vector for substituents. acs.orgnih.gov While the BCP scaffold maintains this crucial linear orientation, the distance between the substituents at the bridgehead positions is shorter than in a benzene ring, approximately 1 Å less. acs.orgnih.gov This structural distinction, along with its sp³-rich character, allows for fine-tuning of molecular shape and geometry in a way that planar aromatic systems cannot. nih.govresearchgate.netnist.gov Unlike flexible alkyl chains, the BCP cage is conformationally locked, providing a predictable and rigid structure that is advantageous for designing molecules with specific spatial arrangements. digitellinc.com
Geometric Comparison of Molecular Scaffolds
| Scaffold | Substituent Exit Vector | Substituent Separation (Approx. Å) | Key Geometric Feature |
|---|---|---|---|
| Bicyclo[1.1.1]pentane (1,3-disubstituted) | 180° | ~1.9 | Rigid, linear, non-planar |
| Benzene (para-substituted) | 180° | ~2.9 | Rigid, linear, planar |
| Alkyne (internal) | 180° | Variable | Rigid, linear |
| Bicyclo[2.2.2]octane (1,4-disubstituted) | 180° | ~3.0 | Rigid, linear, non-planar |
| Cubane (B1203433) (1,4-disubstituted) | 180° | ~2.7 | Rigid, linear, non-planar |
Strategies for Scaffolding Diverse Chemical Functionalities
The functionalization of the BCP core is predominantly achieved through reactions involving [1.1.1]propellane, a highly strained hydrocarbon that serves as the most common precursor. lboro.ac.ukbeilstein-journals.org The reactivity of [1.1.1]propellane's central C1–C3 bond allows for the introduction of a wide array of chemical functionalities at the bridgehead positions. beilstein-journals.org Strategies for scaffolding include:
Radical Additions: Free-radical mechanisms are widely used to open the propellane cage and install substituents. beilstein-journals.orgnih.gov Reactions with alkyl halides or additions initiated by light are effective methods for creating functionalized BCPs on a large scale. researchgate.netbeilstein-journals.org
Nucleophilic Additions: Organometallic reagents, such as Grignard reagents and organolithiums, can add across the central bond of propellane to generate BCP-metal intermediates, which can then react with various electrophiles. thieme-connect.com
Multicomponent Reactions: Single-step, multicomponent approaches have been developed to synthesize versatile BCP building blocks, such as BCP boronates, from propellane, an organohalide, and a boron source. nih.govresearchgate.net
Modifications of BCP Intermediates: Stable and versatile BCP building blocks, such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid and bicyclo[1.1.1]pentylaldehydes, serve as platforms for further derivatization. nih.govchemrxiv.orgacs.org These intermediates can be converted into a wide range of derivatives, including amines, alcohols, and amino acids, providing extensive functional group diversity for chemical libraries. nih.gov
Integration into Polymeric Materials and Supramolecular Assemblies
The unique structural properties of the BCP framework extend its utility beyond medicinal chemistry into materials science. Its rigidity and well-defined linear geometry make it an ideal component for constructing highly ordered macromolecules and complex assemblies. lboro.ac.uk
BCPs as Molecular Rods and Rigid Linkers in Polymer Synthesis
The BCP unit is highly effective as a "molecular rod" or rigid linker in the synthesis of polymers. lboro.ac.ukresearchgate.netnih.gov Its rigid, linear, and non-conjugated structure can be incorporated into polymer backbones to control chain packing and influence material properties. researchgate.net For instance, precise poly(1,3-bicyclo[1.1.1]pentane alkylene)s have been synthesized via acyclic diene metathesis (ADMET) polymerization. researchgate.net Research has shown that incorporating BCP units into a polyethylene (B3416737) backbone leads to higher thermal stability compared to linear polyethylene. researchgate.net Depending on the structure, the BCP moiety can act as a defect to disrupt crystal packing or, in the case of linked BCP units ( acs.orgstaffane), can form new crystalline morphologies. researchgate.net Furthermore, BCP moieties have been used as electronically isolating units in the on-surface synthesis of polyphenylene wires, demonstrating their potential in the design of molecular-scale electronic components. nih.govtum.de
Design of Supramolecular Architectures with BCP Motifs
In supramolecular chemistry, BCP motifs serve as "molecular tectons," or building blocks, for the rational design of complex architectures. digitellinc.com Their defined geometry and rigidity allow for precise control over the spatial arrangement of functional groups, facilitating the construction of metal-organic frameworks (MOFs), liquid crystals, and other ordered systems. lboro.ac.uknih.gov The linear disposition of substituents at the C1 and C3 positions enables BCPs to function as rigid struts, linking nodes in a predictable manner to create porous frameworks with controlled pore sizes. nih.gov The synthesis of versatile BCP building blocks, such as BCP-based diphosphine ligands, further expands their application in constructing functional supramolecular metal complexes. nih.govnih.gov
Mechanistic Basis for Bioisosteric Utility in Chemical Biology
The BCP scaffold is a highly valued bioisostere for para-substituted benzene rings, internal alkynes, and tert-butyl groups in drug design. thieme-connect.comlboro.ac.ukacs.orgnih.gov The mechanistic basis for its utility stems from its ability to mimic the key spatial vector of these groups while introducing fundamentally different physicochemical properties. nih.gov The BCP core replicates the linear, 180° geometry of a 1,4-disubstituted phenyl ring, allowing it to maintain a similar orientation within a biological target's binding site. acs.org
However, as a saturated, sp³-rich scaffold, it lacks the aromaticity of a phenyl ring. nih.govresearchgate.net This is a key advantage, as it eliminates the potential for metabolic oxidation to toxic quinone species and reduces nonspecific binding interactions associated with aromatic systems, such as π-π stacking. nih.govnih.govresearchgate.net The introduction of the three-dimensional BCP cage leads to significant improvements in critical pharmacokinetic properties. researchgate.netresearchgate.netnih.govspringernature.com
Pharmacokinetic Property Improvements with BCP Bioisosteres
| Property | Observation upon Replacing Phenyl Ring with BCP | Mechanistic Rationale |
|---|---|---|
| Aqueous Solubility | Generally increased | Reduced lipophilicity and disruption of crystal lattice packing due to the 3D shape. nih.govresearchgate.net |
| Metabolic Stability | Generally improved | The saturated hydrocarbon cage is resistant to oxidative metabolism (e.g., hydroxylation) that affects aromatic rings. researchgate.netnih.govresearchgate.net |
| Passive Permeability | Often enhanced | The 3D structure can reduce interactions with efflux transporters and improve passage through cell membranes. researchgate.netresearchgate.net |
| Oral Absorption | Frequently improved | A direct consequence of enhanced solubility, stability, and permeability. researchgate.net |
Mimicry of Aromatic Rings (e.g., para-, ortho-, meta-substituted arenes)
The bicyclo[1.1.1]pentane (BCP) framework has emerged as a significant three-dimensional (3D) bioisostere for aromatic rings in medicinal chemistry, offering a strategy to "escape from flatland". pnas.org This substitution can lead to improved physicochemical properties such as increased solubility and metabolic stability, while maintaining or enhancing biological activity. pnas.orgresearchgate.netmykhailiukchem.org
Initially, the most accessible and widely studied application of BCPs was as a mimic for para-substituted phenyl rings . pnas.orgnih.govacs.org The rigid BCP scaffold places substituents at its bridgehead positions (C1 and C3) with a linear exit vector of 180°, perfectly replicating the geometry of a 1,4-disubstituted arene. nih.gov This structural analogy allows the BCP core to act as a non-aromatic spacer, preserving the spatial orientation of functional groups crucial for biological interactions. acs.orgnih.gov For instance, the replacement of a central para-substituted fluorophenyl ring in a γ-secretase inhibitor with a BCP motif resulted in a compound with equivalent enzyme inhibitory potency but significantly improved aqueous solubility and oral absorption. acs.orgnih.gov This highlights the BCP core's ability to serve as more than just a spacer, positively influencing key drug-like properties. acs.orgnih.gov
While the BCP core is a successful mimic for para-substituted arenes, the distance between its bridgehead substituents is approximately 1 Å shorter than the corresponding distance in a phenyl ring. nih.gov Despite this difference, numerous examples have demonstrated its viability. acs.orgnih.gov
The development of synthetic methods to functionalize other positions on the BCP core has expanded its role to mimic ortho- and meta-substituted arenes . researchgate.netnih.gov Specifically, 1,2-difunctionalized BCPs are being investigated as potential bioisosteres for ortho- and meta-substituted benzenes. pnas.orgnih.govnih.gov Accessing these bridge-substituted BCPs has historically been challenging, but recent advances are providing versatile platforms for their synthesis. nih.govnih.govnih.gov These novel scaffolds allow medicinal chemists to replicate the geometric vectors of ortho- and meta-substituents, opening new avenues for drug design where planar aromatic rings might be detrimental. nih.gov Studies on BCP analogues of drugs containing ortho- or meta-substituted aryl rings have shown that the BCP compounds can retain potency while showing improvements in lipophilicity and solubility. nih.gov
The following table summarizes the comparative properties of a parent drug, Celecoxib, and its BCP analogue, showcasing the impact of this bioisosteric replacement.
| Property | Celecoxib (Aromatic) | Celecoxib BCP analogue (para-BCP) |
| Structure | Contains a para-substituted phenyl ring | Phenyl ring replaced by a 1,3-disubstituted BCP |
| Aqueous Solubility | 3.4 µM | 15.6 µM |
| LogD | 3.5 | 2.5 |
| Metabolic Stability (Human Liver Microsomes) | 55% remaining | 89% remaining |
| Data sourced from studies on bioisosteric replacements. |
Replacement of Linear and Sterically Demanding Groups (e.g., alkynes, tert-butyl)
Beyond its role as an arene mimic, the bicyclo[1.1.1]pentane scaffold is a valuable bioisostere for other common chemical motifs, including linear alkynes and sterically demanding tert-butyl groups. acs.orgnih.govthieme-connect.com This versatility stems from its rigid, three-dimensional structure and unique spatial arrangement of substituents.
As a replacement for the alkyne moiety, the BCP unit offers a more stable, saturated linker. nih.govthieme-connect.com While alkynes provide a linear geometry similar to a 1,4-disubstituted BCP, they can be susceptible to metabolic degradation. The BCP framework provides a robust, non-planar alternative that can maintain the required distance and vector for biological activity while improving the metabolic profile. thieme-connect.com The substituent separation in a BCP is shorter than in an alkyne, a factor that must be considered in molecular design. nih.gov
The BCP core also serves as an effective bioisostere for the tert-butyl group. acs.orgnih.govfrontiersin.org The bulky, spherical nature of the tert-butyl group is often used to create steric hindrance or to occupy specific hydrophobic pockets in a protein's active site. However, it can also lead to poor metabolic stability due to oxidation of the methyl groups. The propeller-like shape of the BCP cage can occupy a similar spatial volume to a tert-butyl group, effectively mimicking its steric influence while offering a scaffold with greater metabolic stability. frontiersin.orgpharmablock.com The replacement of tert-butyl groups with BCPs has been shown to retain or improve antiviral activity in NS5B inhibitors while favorably modifying their ADME (absorption, distribution, metabolism, and excretion) properties. pharmablock.com
The table below compares key properties of these functional groups with the BCP framework.
| Functional Group | Geometry | Key Features | BCP as Replacement |
| Alkyne | Linear | Rigid, π-system | Offers a stable, saturated, 3D alternative. nih.govthieme-connect.com |
| tert-Butyl | Tetrahedral | Bulky, lipophilic | Mimics steric bulk with improved metabolic stability. acs.orgpharmablock.com |
| para-Phenyl | Planar, Linear | Aromatic, rigid spacer | 3D, saturated mimic with improved physicochemical properties. acs.orgnih.gov |
Influence on Ligand-Target Interactions in Molecular Recognition
The introduction of a bicyclo[1.1.1]pentane framework in place of a planar aromatic ring can significantly influence ligand-target interactions, which are fundamental to molecular recognition and biological activity. nih.gov While phenyl rings often engage in π-π stacking or other non-covalent interactions involving their aromatic system, the saturated, non-planar BCP scaffold interacts differently with protein active sites. acs.org
The primary role of the BCP core is often to act as a rigid scaffold that correctly orients the key pharmacophoric groups for optimal binding with a biological target. nih.govresearchgate.net Its three-dimensional nature can lead to a more defined and potentially more favorable positioning of substituents within a binding pocket compared to the flatter arene ring. nih.gov This can result in maintained or even enhanced potency. For example, in the case of LpPLA2 inhibitors, modeling studies showed that the BCP moiety could effectively replace an internal aromatic ring, positioning the rest of the molecule into a lipophilic pocket of the enzyme active site. nih.govacs.org X-ray crystallography confirmed that the BCP-containing inhibitor was well-tolerated within the active site. acs.org
Furthermore, the replacement of an aromatic ring with a BCP scaffold alters the non-covalent interaction profile of the molecule. nih.gov The sp³-rich surface of the BCP can engage in van der Waals and hydrophobic interactions. The absence of a π-system eliminates the possibility of π-stacking but can be advantageous in cases where such interactions are not productive or lead to off-target effects. acs.org The unique electronic properties of the strained BCP cage can also influence the nature of interactions with nearby residues in the protein. nih.gov The study of non-covalent interactions, such as hydrogen and halogen bonds, on various BCP derivatives helps in predicting how these molecules will assemble and interact within a biological target. nih.govresearchgate.net This understanding is crucial for the rational design of new BCP-containing drug candidates with improved specificity and efficacy. researchgate.net
Future Prospects and Emerging Research Areas in Bicyclo 1.1.1 Pentane 1 Carbonitrile Chemistry
The field of bicyclo[1.1.1]pentane (BCP) chemistry, including derivatives like bicyclo[1.1.1]pentane-1-carbonitrile, is rapidly expanding beyond its initial use as a bioisostere for aromatic rings. nih.govacs.orgfrontiersin.org Researchers are now exploring novel synthetic methodologies, complex functionalizations, and advanced materials applications, driven by the unique structural, electronic, and physical properties of the strained BCP cage. springernature.comresearchgate.net This section outlines the key future prospects and emerging research directions that are poised to define the next chapter of BCP chemistry.
Q & A
What synthetic methodologies are available for preparing bicyclo[1.1.1]pentane-1-carbonitrile?
Level: Basic
Answer:
this compound can be synthesized via atom-transfer radical addition (ATRA) under mild conditions. This involves ring-opening tricyclo[1.1.1.0¹,³]pentane (TCP) with alkyl halides (e.g., cyanogen bromide) using triethylborane as an initiator, enabling efficient introduction of substituents at the bridgehead position . Alternative approaches include photochemical methods for 1,3-disubstituted derivatives, where UV irradiation facilitates bond cleavage and functionalization .
How does bicyclo[1.1.1]pentane (BCP) act as a bioisostere in drug design?
Level: Basic
Answer:
BCP replaces para-phenyl or tert-butyl groups due to its shortened bridgehead distance (1.85 Å vs. 2.79 Å for p-phenylene) and rigid 3D structure , which reduce metabolic instability while maintaining steric bulk. For example, BCP substitution in γ-secretase inhibitors improved oral bioavailability by lowering lipophilicity and oxidative metabolism . Key physicochemical benefits include:
- Reduced molecular weight and polar surface area.
- Enhanced solubility and metabolic resistance compared to planar aromatics.
What analytical techniques are critical for characterizing this compound derivatives?
Level: Basic
Answer:
- X-ray crystallography : Validates bridgehead substitution and bond angles (e.g., CCDC deposition numbers for derivatives in ).
- NMR spectroscopy : Distinct upfield shifts for bridgehead protons (δ 1.5–2.5 ppm) confirm BCP core integrity .
- Mass spectrometry : High-resolution MS distinguishes isotopic patterns of halogenated derivatives .
What challenges arise in achieving regioselective functionalization of this compound?
Level: Advanced
Answer:
Regioselectivity is hindered by the symmetry and strain of the BCP core. Strategies include:
- Stepwise modification : Selective esterification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives, followed by cross-coupling (e.g., Suzuki-Miyaura) at the free carboxyl group .
- Protecting group strategies : Temporary masking of reactive sites (e.g., nitrile to amide conversion) to direct functionalization .
How can computational methods resolve discrepancies in BCP stability data?
Level: Advanced
Answer:
Discrepancies between computational (e.g., MP2/6-31G*) and experimental data (e.g., solvolysis rates) arise from solvent effects and transition-state approximations. Researchers should:
- Compare gas-phase calculations (e.g., HF/6-31G* for cation stability ) with experimental kinetic studies (e.g., Arrhenius plots).
- Apply continuum solvation models (e.g., SMD) to adjust for solvent polarity in stability predictions .
Why are there no marketed drugs containing the BCP moiety despite extensive research?
Level: Advanced
Answer:
Key barriers include:
- Synthetic complexity : Multi-step routes for functionalized BCPs (e.g., 1,3-dicarboxylic acid derivatives) limit scalability .
- Pharmacokinetic optimization : Balancing rigidity with membrane permeability requires iterative SAR studies .
- Toxicity profiling : Limited data on long-term metabolic fate of BCP-based compounds .
How can the acidity of bicyclo[1.1.1]pentane-1-carboxylic acids guide drug design?
Level: Methodological
Answer:
Acidity measurements (pKa) reveal electronic effects of substituents. For example:
- Electron-withdrawing groups (e.g., -CN) increase acidity at the bridgehead, enhancing hydrogen-bonding potential.
- Thermodynamic data (ΔrG°, ΔrH°) from NIST databases inform proton-transfer equilibria in biological environments .
What photoreaction strategies enable 1,3-disubstituted BCP synthesis?
Level: Methodological
Answer:
Photochemical methods (e.g., patented by Fujifilm) use UV light to activate TCP, enabling:
- Radical-mediated pathways : Initiation via triplet-state excitation for cross-coupling with alkenes or halides.
- Stereochemical control : Chiral auxiliaries or catalysts direct substituent orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
